molecular formula C22H21N3O4 B2982786 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207008-49-8

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No.: B2982786
CAS No.: 1207008-49-8
M. Wt: 391.427
InChI Key: LHHFLBPALDONQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a high-purity small molecule offered for research use in drug discovery and development. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The integration of this scaffold with a quinolin-4(1H)-one core makes it a compound of significant interest for investigating new therapeutic agents. The primary research applications for this compound are anticipated in the field of oncology. Heterocyclic compounds containing the 1,2,4-oxadiazole moiety are the subject of extensive research as potential inhibitors of various biological targets implicated in cancer cell proliferation . Specifically, such derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, related compounds based on the 1,2,4-oxadiazole structure have shown promising activity as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in anticancer drug development . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop novel inhibitors targeting these and other pathways. This product is intended for research purposes by technically qualified individuals in a laboratory setting only. It is explicitly not intended for use in foods, cosmetics, drugs, human or veterinary diagnostic or therapeutic use, or any other consumer products. All information provided is for research reference only.

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-9-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-29-22)14-10-15(27-2)12-16(11-14)28-3/h5-8,10-13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFLBPALDONQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 1775439-98-9

The compound features a quinoline core linked to an oxadiazole moiety and a dimethoxyphenyl substituent, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Antioxidant Activity : Many oxadiazole derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The structure suggests potential inhibition of enzymes involved in various metabolic pathways. For instance, oxadiazoles have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin production.

Anticancer Properties

Several studies have evaluated the anticancer potential of quinoline and oxadiazole derivatives. The compound's structural features suggest it might inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell migration and invasion.

A notable study demonstrated that similar compounds could reduce the viability of melanoma cells significantly more than standard treatments like kojic acid .

Antimicrobial Activity

Compounds containing oxadiazole rings have shown antimicrobial properties against various pathogens. The biological activity can be attributed to:

  • Disruption of bacterial cell membranes.
  • Inhibition of nucleic acid synthesis in bacteria.

Case Studies

  • Antioxidant Efficacy : A study involving a related compound showed that it scavenged free radicals effectively, suggesting that this compound may exhibit similar properties .
  • Tyrosinase Inhibition : In vitro assays demonstrated that compounds with oxadiazole moieties inhibited tyrosinase activity significantly, indicating potential applications in skin whitening and treating hyperpigmentation disorders .

Data Table: Biological Activities Overview

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Enzyme InhibitionTyrosinase inhibition
AntimicrobialDisruption of cell membranes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

Compound 4g and 4h (from ):
These derivatives share a pyrazol-3-one core but differ in substituents. For example:

  • 4g : Incorporates a coumarin-3-yl group linked to a benzodiazepine moiety.
  • 4h : Features a coumarin-3-yl group with a benzooxazepine ring.
Feature Target Compound 4g/4h
Core structure Quinolin-4(1H)-one Pyrazol-3-one
Key substituents 1,2,4-Oxadiazole, dimethoxyphenyl, propyl Coumarin, benzodiazepine/oxazepine
Synthesis highlights Likely involves oxadiazole cyclization Tetrazole and diazepine ring formation
Potential bioactivity Unreported, but inferred from analogs Antimicrobial/antioxidant (common for coumarin hybrids)

Sulfanyl- and Trifluoromethyl-Substituted Pyrazole ()

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde exemplifies a pyrazole-based structure with electron-withdrawing groups (Cl, CF₃) and a sulfanyl linker.

Feature Target Compound Pyrazole Derivative
Aromatic system Quinolinone-oxadiazole Pyrazole with sulfanyl and aldehyde
Electronic effects Methoxy (electron-donating) CF₃, Cl (electron-withdrawing)
Functional groups Oxadiazole, propyl Sulfanyl, aldehyde
Reactivity Stabilized by conjugated oxadiazole Electrophilic aldehyde may aid in Schiff base formation

Key differences : The pyrazole derivative’s electron-deficient core contrasts with the target compound’s electron-rich dimethoxyphenyl group, suggesting divergent reactivity and possible applications (e.g., the pyrazole’s aldehyde could facilitate covalent binding to proteins).

Research Findings and Methodological Insights

  • Structural Analysis : The target compound’s crystallographic data would require SHELXL for refinement and ORTEP-3 for thermal ellipsoid plotting, as seen in analogous studies .
  • Synthetic Challenges : Unlike 4g/4h, which use tetrazole intermediates, the target compound’s 1,2,4-oxadiazole formation may demand stringent conditions (e.g., nitrile oxide cycloadditions).
  • Bioactivity Gaps : While coumarin hybrids (4g/4h) are tested for antimicrobial activity, the target compound’s biological profile remains unexplored in the provided evidence.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Quinolinone-oxadiazole 3,5-Dimethoxyphenyl, propyl Kinase inhibition (inferred)
4g/4h () Pyrazol-3-one Coumarin, benzodiazepine/oxazepine Antimicrobial
Pyrazole derivative () Pyrazole 3-Chlorophenylsulfanyl, CF₃, aldehyde Covalent drug design

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, the 1,2,4-oxadiazole ring forms via [3+2] cycloaddition between nitrile oxides and carboxylic acid precursors. Key intermediates like 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can be coupled to a propyl-substituted quinolinone core using coupling agents (e.g., HOBt/EDC) in DMF. Reaction optimization (e.g., microwave-assisted heating, ZnCl₂ catalysis) improves yields (>70%) and purity .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

Critical techniques include:

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8-4.0 ppm) and quinolinone aromatic signals.
  • IR spectroscopy : Confirm C=N stretching (~1600 cm⁻¹) and carbonyl groups.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Verify purity (>95%). Comparative data from structurally analogous oxadiazoles (e.g., antimicrobial agents) guide interpretation .

Q. What pharmacological screening protocols are recommended for initial bioactivity assessment?

  • Antimicrobial assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ calculation). Include controls (e.g., ciprofloxacin) and validate with dose-response curves .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting specific enzymes?

  • Modify substituents : Vary the propyl chain (branching, length), oxadiazole substituents (electron-withdrawing groups), and dimethoxyphenyl orientation.
  • Physicochemical profiling : Measure logP (via HPLC) and solubility to correlate with bioactivity.
  • Multivariate analysis : Use partial least squares (PLS) regression to identify critical molecular descriptors .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Common issues include crystal twinning and low-resolution data (<1.5 Å). Strategies:

  • SHELXD : Solve phases using dual-space algorithms.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned data.
  • ORTEP-3 visualization : Model thermal ellipsoids to resolve propyl chain disorder .

Q. How to resolve contradictions between computational docking predictions and experimental IC₅₀ values?

  • Re-evaluate docking parameters : Test multiple force fields (e.g., AMBER, CHARMM) and solvation models (e.g., GB/SA).
  • Molecular dynamics (MD) simulations : Run >100 ns trajectories to assess binding pose stability.
  • Mutagenesis studies : Validate predicted interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What strategies optimize reaction conditions for challenging oxadiazole ring formation?

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 8 hrs) at 120°C.
  • Catalyst screening : Compare ZnCl₂ (Lewis acid) vs. Bi(OTf)₃ (soft acid).
  • In situ monitoring : Use FTIR to detect nitrile oxide intermediates (C≡N stretch ~2200 cm⁻¹).
  • Design of Experiments (DoE) : Maximize yield and purity via response surface methodology .

Q. How to address batch-to-batch discrepancies in NMR spectral data?

  • VT-NMR : Identify dynamic processes (e.g., rotamers) by varying temperature (25–60°C).
  • 2D NMR (HSQC/HMBC) : Confirm connectivity between oxadiazole and quinolinone moieties.
  • Independent synthesis : Validate using alternative protecting groups (e.g., Boc vs. Fmoc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.